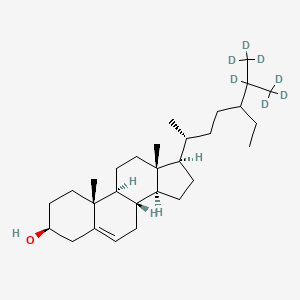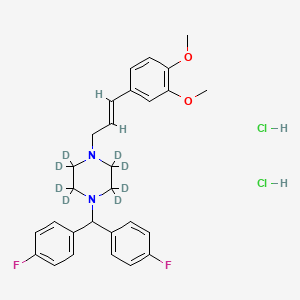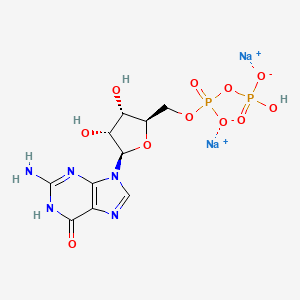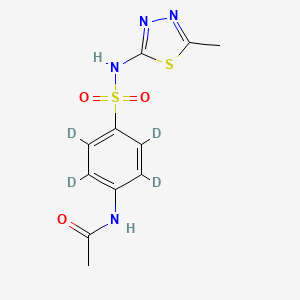
Sulfamethizole N4-acetate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethizole N4-acetate-d4 is a deuterated derivative of sulfamethizole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against most gram-positive and many gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfamethizole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethizole N4-acetate-d4 involves the acetylation of sulfamethizole with acetic anhydride in the presence of a deuterated catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for research applications.
Chemical Reactions Analysis
Types of Reactions
Sulfamethizole N4-acetate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamethizole N4-acetate-d4 is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulfamethizole.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of sulfamethizole.
Drug Interaction Studies: Examining the interactions of sulfamethizole with other drugs and compounds.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for quantifying sulfamethizole in biological samples.
Mechanism of Action
Sulfamethizole N4-acetate-d4, like sulfamethizole, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfamethizole prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound .
Comparison with Similar Compounds
Similar Compounds
- Sulfadiazine
- Sulfamethoxazole
- Sulfathiazole
Uniqueness
Sulfamethizole N4-acetate-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantification in mass spectrometry, providing more accurate data compared to non-deuterated analogs.
Conclusion
This compound is a valuable compound in scientific research, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its unique properties make it an essential tool for studying the behavior and interactions of sulfamethizole in biological systems.
Properties
Molecular Formula |
C11H12N4O3S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S2/c1-7(16)12-9-3-5-10(6-4-9)20(17,18)15-11-14-13-8(2)19-11/h3-6H,1-2H3,(H,12,16)(H,14,15)/i3D,4D,5D,6D |
InChI Key |
PMDSJEXWWAYJPT-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


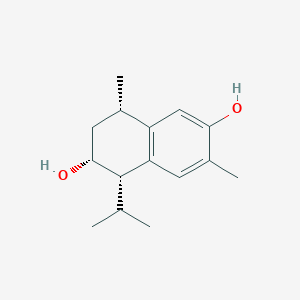
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)

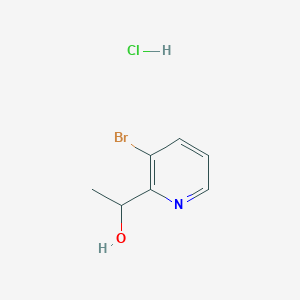

![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)

